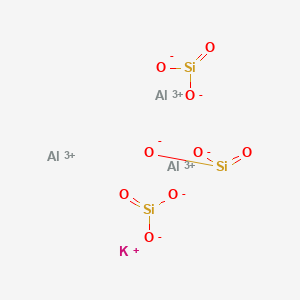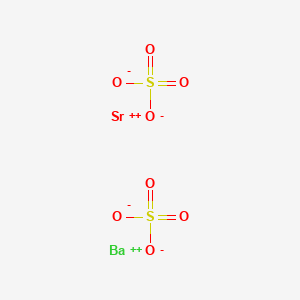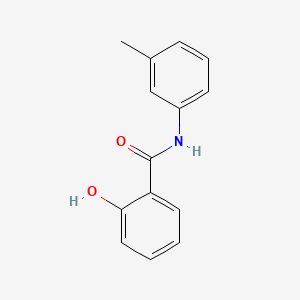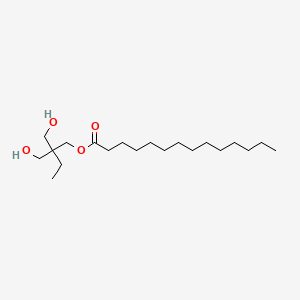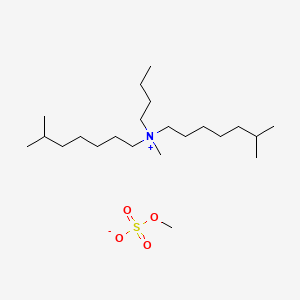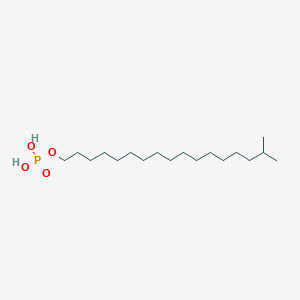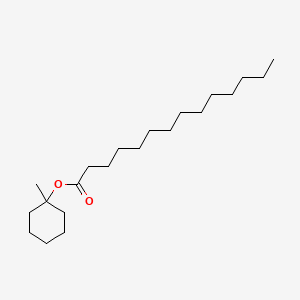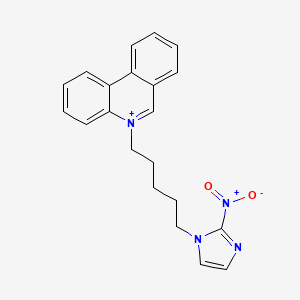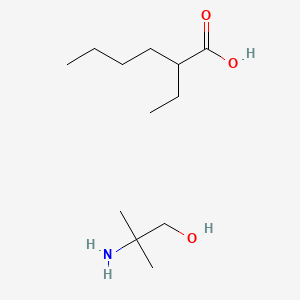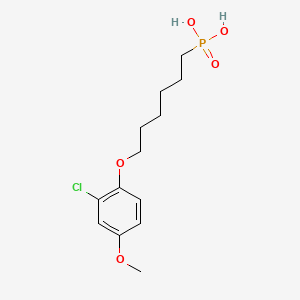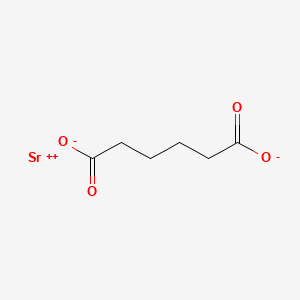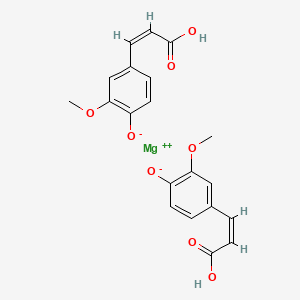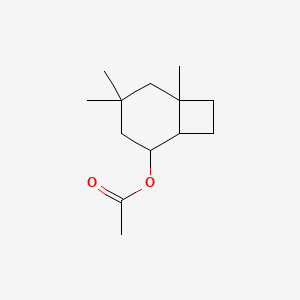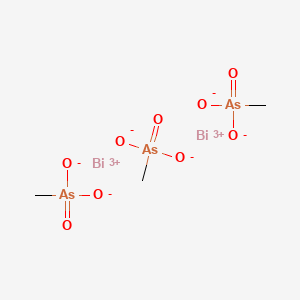
Dibismuth tris(methylarsonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibismuth tris(methylarsonate) is an organobismuth compound with the molecular formula C3H9As3Bi2O9. It is a relatively complex compound that contains bismuth, arsenic, carbon, hydrogen, and oxygen atoms. Organobismuth compounds are known for their low toxicity and low radioactivity, making them attractive for various applications in chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth tris(methylarsonate) typically involves the reaction of bismuth salts with methylarsonic acid. One common method is to react bismuth nitrate with methylarsonic acid in an aqueous medium under controlled pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of dibismuth tris(methylarsonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bismuth salts and methylarsonic acid, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through multiple recrystallization steps to remove impurities .
化学反応の分析
Types of Reactions
Dibismuth tris(methylarsonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The methylarsonate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
科学的研究の応用
Dibismuth tris(methylarsonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimicrobial applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of dibismuth tris(methylarsonate) involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound can interfere with metal ion homeostasis and induce oxidative stress, which contributes to its biological activity .
類似化合物との比較
Similar Compounds
- Bismuth subgallate
- Bismuth subsalicylate
- Bismuth nitrate
- Bismuth oxide
Uniqueness
Dibismuth tris(methylarsonate) is unique due to its specific combination of bismuth and methylarsonate groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
85237-42-9 |
|---|---|
分子式 |
C3H9As3Bi2O9 |
分子量 |
831.82 g/mol |
IUPAC名 |
dibismuth;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.2Bi/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |
InChIキー |
NHCRDWRQVGLZBT-UHFFFAOYSA-H |
正規SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Bi+3].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


